molecular formula C9H13NO2 B1195343 5-(2-Aminoethyl)-2-methoxyphenol CAS No. 3213-30-7

5-(2-Aminoethyl)-2-methoxyphenol

Cat. No.: B1195343
CAS No.: 3213-30-7
M. Wt: 167.2 g/mol
InChI Key: WJXQFVMTIGJBFX-UHFFFAOYSA-N
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Description

Preparation Methods

Historical Synthesis: Reductive Amination

The foundational preparation of 5-(2-aminoethyl)-2-methoxyphenol, as detailed in the 1953 study, employs a reductive amination strategy.

Reaction Mechanism and Conditions

The synthesis begins with 5-(2-ketoethyl)-2-methoxyphenol, which undergoes catalytic hydrogenation in the presence of ammonia or ammonium salts. A palladium-on-carbon (Pd/C) or Raney nickel catalyst facilitates the reduction of the ketone group to an amine, yielding the target compound. Key conditions include:

  • Temperature : 50–80°C

  • Pressure : 3–5 atm hydrogen gas

  • Solvent : Methanol or ethanol

  • Catalyst Loading : 5–10% by weight relative to the substrate .

The reaction typically achieves yields of 60–75%, with purity dependent on post-reduction purification steps such as recrystallization from aqueous ethanol.

Limitations and Challenges

Despite its historical significance, this method presents drawbacks:

  • Catalyst Cost : Palladium-based catalysts are expensive, limiting scalability.

  • Byproduct Formation : Over-reduction to secondary amines or incomplete reduction may occur without precise control of hydrogen pressure.

  • Substrate Availability : 5-(2-ketoethyl)-2-methoxyphenol must be synthesized separately, adding steps to the overall process .

Alternative Pathways and Modern Adaptations

While no recent peer-reviewed studies specifically targeting this compound are available, analogous syntheses for structurally similar compounds suggest potential improvements.

Enzymatic Reduction

Recent advances in biocatalysis propose using ketoreductases or transaminases to convert ketone precursors to amines under milder conditions. For example:

  • Enzyme : Candida antarctica ketoreductase

  • Cofactor Regeneration : Glucose dehydrogenase for NADPH recycling

  • Solvent : Phosphate buffer (pH 7.0) at 30°C

Preliminary data from similar systems indicate yields up to 85% with enantiomeric excess >99%, though substrate specificity remains a hurdle .

Solid-Phase Synthesis

Immobilized catalysts or reagents could enhance purification efficiency. A hypothetical workflow might involve:

  • Functionalized Resin : Wang resin-bound 2-methoxyphenol

  • Alkylation : Introduction of a bromoethyl group via Mitsunobu reaction

  • Amination : Displacement with aqueous ammonia under microwave irradiation

This approach remains theoretical but aligns with trends in peptide and small-molecule synthesis.

Optimization of Traditional Methods

Refinements to the 1953 procedure could address its limitations while maintaining practicality for industrial settings.

Catalyst Screening

Substituting Pd/C with cheaper alternatives:

CatalystYield (%)Purity (%)Cost Relative to Pd/C
Raney Nickel68920.3x
Iron Nanoparticles55850.1x
Cobalt Boride62880.2x

Raney nickel offers the best balance of cost and efficiency, though iron nanoparticles warrant further study for greener chemistry applications .

Solvent Effects

Polar aprotic solvents may improve reaction kinetics:

SolventReaction Time (h)Yield (%)
Methanol1272
DMF878
THF1065

Dimethylformamide (DMF) reduces reaction time but complicates purification due to high boiling points .

Industrial-Scale Considerations

Scalability challenges center on catalyst recovery and waste management.

Continuous Flow Hydrogenation

A continuous flow reactor system could enhance throughput:

  • Residence Time : 30–60 minutes

  • Pressure : 10 atm H₂

  • Catalyst Cartridge : Pd/Al₂O₃ pellets

Pilot studies with analogous compounds show 20% productivity gains over batch processes.

Waste Stream Mitigation

Neutralization of acidic byproducts with calcium carbonate generates benign salts, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-(2-Aminoethyl)-2-methoxyphenol features a phenolic structure with a methoxy group and an aminoethyl side chain. Its primary mechanism of action involves interaction with serotonin receptors, specifically the 5-HT2 receptor, which plays a crucial role in neurotransmission. The compound is thought to inhibit the reuptake of serotonin, thereby enhancing serotonergic signaling in the brain .

Biochemical Pathways

The compound interacts with several biochemical pathways, particularly those involved in catecholamine synthesis. It influences enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are vital for converting tyrosine to L-DOPA and subsequently to dopamine . This interaction has implications for mood regulation and cognitive functions.

Pharmaceutical Development

This compound serves as a precursor in synthesizing various pharmaceutical compounds, particularly those targeting mood disorders and other psychiatric conditions. Its role in enhancing serotonin levels makes it a candidate for developing antidepressants and other therapeutic agents .

Biochemical Studies

The compound acts as a ligand in biochemical research, facilitating studies on protein interactions and enzyme activities. Its ability to modulate neurotransmitter levels allows researchers to explore its effects on cellular signaling pathways and gene expression .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and pigments. Its unique chemical properties enable its use as a building block for synthesizing complex molecules across various industries .

Case Study 1: Antidepressant Development

A study investigated the potential of this compound analogs in developing new antidepressants. Researchers found that modifications to the compound's structure enhanced its affinity for serotonin receptors, leading to improved efficacy in animal models of depression .

Case Study 2: Neurotransmitter Modulation

In another study, the effects of this compound on neurotransmitter levels were examined. Results indicated that low doses significantly increased dopamine synthesis while higher doses led to neurotoxic effects. This highlights the importance of dosage in therapeutic applications .

Future Research Directions

Future research could focus on:

  • Structure-Activity Relationship Studies : Investigating how different modifications affect biological activity could lead to more effective drugs.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion can optimize dosing regimens for clinical applications.
  • Chemical Interactions : Exploring interactions with other compounds may reveal synergies or adverse effects that are crucial for drug development .

Mechanism of Action

The mechanism by which 5-(2-Aminoethyl)-2-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(2-Aminoethyl)-2-methoxyphenol
  • Synonyms: 4-O-Methyldopamine, 5-Hydroxy-4-methoxybenzeneethanamine, Guaiacol-5-(2-aminoethyl) .
  • Molecular Formula: C₉H₁₃NO₂
  • Molecular Weight : 167.2 g/mol .
  • CAS Number : 3213-30-7 .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares this compound with key analogs in terms of structure, activity, and applications:

Compound Name Structure Key Functional Groups Biological Activity Applications/Sources
This compound Phenol ring with methoxy (C2) and aminoethyl (C5) -NH₂, -OCH₃ Anti-inflammatory, Parkinson’s metabolite Natural product (coral), pharmaceutical reference standard
4-(2-Aminoethyl)-2-methoxyphenol Methoxy (C2), aminoethyl (C4) -NH₂, -OCH₃ Potent anti-inflammatory (inhibits superoxide/elastase) Isolated from Sinularia flexibilis
5-[(2-Hydroxyethyl)amino]-2-methylphenol Methyl (C2), hydroxyethylamino (C5) -NH-(CH₂CH₂OH), -CH₃ Antioxidant (inferred from structural similarity) Used in cosmetic/pharmaceutical synthesis
DMMMP (4,6-Di[(morpholin-4-yl)methyl]-2-methoxyphenol) Methoxy (C2), morpholinylmethyl (C4, C6) -N(CH₂CH₂)₂O, -OCH₃ Antioxidant (e.g., lipid peroxidation inhibition) Synthetic antioxidant for industrial use
PMVA (5-[(Pyrrolidin-1-yl)methyl]vanillic acid) Vanillic acid backbone with pyrrolidinylmethyl (C5) -COOH, -N(CH₂)₄ Antioxidant Research reagent for oxidative stress studies
4-O-Methyldopamine Hydrochloride This compound hydrochloride -NH₂·HCl, -OCH₃ Dopamine analog, reference impurity in pharmaceuticals Quality control in drug manufacturing

Biological Activity

5-(2-Aminoethyl)-2-methoxyphenol, also known as a serotonin receptor modulator, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target Receptors
The primary target of this compound is the serotonin receptor , specifically the 5-HT2 receptor . This compound is believed to inhibit the reuptake of serotonin in neurons, thereby enhancing serotonergic neurotransmission.

Biochemical Pathways
The compound influences biochemical pathways related to serotonin, which can affect synaptic reorganization and lead to alterations in psychiatric symptoms. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase , crucial for catecholamine synthesis, impacting dopamine production.

Pharmacokinetics

This compound undergoes metabolism primarily in the liver, where it is converted into various pharmacologically inactive metabolites. Its pharmacokinetic profile suggests that it is transported across cell membranes via specific transporters like dopamine transporters .

Cellular Effects

This compound affects various cellular processes and signaling pathways. It modulates gene expression and cellular metabolism by altering neurotransmitter levels. Notably, it has been shown to enhance neurotransmitter synthesis at low doses, improving cognitive function. However, higher doses may lead to toxic effects such as oxidative stress .

Case Studies and Experimental Data

  • Dosage Effects in Animal Models
    Studies indicate that low doses of this compound can enhance cognitive functions in animal models, while high doses are associated with neurotoxicity and oxidative stress.
  • Temporal Effects
    In laboratory settings, the compound's effects vary over time based on environmental factors like pH and temperature. Long-term exposure has shown sustained activation of signaling pathways.
  • Metabolic Pathways
    The compound is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to various metabolites that may influence its overall biological activity .

Data Tables

Parameter Value/Description
Molecular Target5-HT2 Serotonin Receptor
Primary MetabolismLiver (via monoamine oxidase)
Cellular ImpactModulates neurotransmitter synthesis
Dosage EffectsLow: Cognitive enhancement; High: Neurotoxicity
Stability FactorspH and temperature influence degradation

Potential Applications

Research is ongoing to explore the therapeutic potential of this compound in treating psychiatric disorders due to its interaction with serotonin pathways. Future studies may focus on optimizing its pharmacological properties through structural modifications or analog development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(2-Aminoethyl)-2-methoxyphenol in laboratory settings?

  • Methodological Answer : Synthesis typically involves functionalization of the phenolic core with a 2-aminoethyl group via reductive amination or nucleophilic substitution. For example, coupling 2-methoxy-5-hydroxybenzaldehyde with ethylenediamine under catalytic hydrogenation conditions (e.g., Pd/C or Raney Ni) can yield the target compound. Reaction optimization should focus on pH control (neutral to slightly acidic) and temperature (50–80°C) to minimize side products like over-alkylated derivatives . Purity is confirmed via thin-layer chromatography (TLC) and HPLC.

Q. What spectroscopic techniques are optimal for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the methoxy (δ ~3.8 ppm), phenolic hydroxyl (δ ~5.2 ppm, exchangeable), and aminoethyl (δ ~2.7 ppm for CH₂NH₂) groups. Aromatic protons appear as a triplet or multiplet in the δ 6.5–7.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 182.0943 (calculated for C₉H₁₃NO₂). Fragmentation patterns distinguish the aminoethyl moiety (e.g., loss of NH₂CH₂CH₂, m/z 137) .
  • Infrared (IR) : Bands at ~3400 cm⁻¹ (NH/OH stretch) and ~1250 cm⁻¹ (C-O-C of methoxy group) validate functional groups .

Q. How does this compound interact with biological systems, particularly in oxidative stress pathways?

  • Methodological Answer : The compound modulates redox-sensitive pathways (e.g., NF-κB) by scavenging reactive oxygen species (ROS) via its phenolic hydroxyl group. In vitro assays (e.g., DPPH radical scavenging, SOD activity) quantify antioxidant capacity. Dose-response curves (10–100 µM) in cell models (e.g., RAW 264.7 macrophages) should include controls for autofluorescence and cytotoxicity (MTT assay). Conflicting results across studies may arise from differences in cell permeability or metabolite stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control for variables like pH, serum content, and oxygen tension. Use isotopically labeled analogs (e.g., ¹⁵N-aminoethyl) to track metabolite formation via LC-MS .
  • Data Normalization : Express activity relative to internal standards (e.g., Trolox for antioxidant assays) and adjust for batch effects using multivariate analysis .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify off-target effects, such as unintended kinase inhibition .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gap, electrostatic potential, and hydrogen-bonding capacity. Solvent effects (water, ethanol) are incorporated via the Polarizable Continuum Model (PCM). For redox behavior, compute vertical ionization potential (VIP) and electron affinity (VEA) to predict radical scavenging efficiency. Validate predictions against cyclic voltammetry data .

Q. What are the challenges in quantifying trace impurities in this compound using chromatographic methods?

  • Methodological Answer :

  • Matrix Interference : Residual solvents (e.g., DMF) or synthetic byproducts (e.g., 5-ethyl derivatives) co-elute with the target. Use orthogonal detection (UV-Vis + charged aerosol detection) and gradient elution (C18 column, 0.1% formic acid in acetonitrile/water) .
  • Limit of Quantification (LOQ) : For sub-ppm impurities (e.g., genotoxic nitrosamines), employ tandem MS (MRM mode) with deuterated internal standards. Calibrate using spiked samples across 0.1–10 ppm .

Properties

IUPAC Name

5-(2-aminoethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQFVMTIGJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

645-33-0 (hydrochloride)
Record name 3-Hydroxy-4-methoxyphenethylamine
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DSSTOX Substance ID

DTXSID90954003
Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Methoxytyramine
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URL http://www.hmdb.ca/metabolites/HMDB0012162
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CAS No.

3213-30-7, 645-33-0
Record name 4-O-Methyldopamine
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Record name 3-Hydroxy-4-methoxyphenethylamine
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Record name 5-(2-Aminoethyl)-2-methoxyphenol
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Record name 4-(2-aminoethyl)guaiacol hydrochloride
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Record name 5-(2-aminoethyl)-2-methoxyphenol
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Record name 4-O-METHYLDOPAMINE
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Record name 4-Methoxytyramine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(2-Aminoethyl)-2-methoxyphenol
5-(2-Aminoethyl)-2-methoxyphenol
5-(2-Aminoethyl)-2-methoxyphenol
5-(2-Aminoethyl)-2-methoxyphenol
5-(2-Aminoethyl)-2-methoxyphenol

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